![molecular formula C49H36IrN2O8P2-2 B12321225 [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) is a complex organometallic compound. It is known for its unique structure, which includes a chiral diphosphine ligand and an iridium center. This compound is of significant interest in the field of catalysis, particularly in asymmetric synthesis due to its ability to induce chirality in the products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) typically involves the coordination of the chiral diphosphine ligand to an iridium precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may include steps such as:
Ligand Synthesis: The chiral diphosphine ligand is synthesized separately.
Complex Formation: The ligand is then reacted with an iridium precursor, such as iridium chloride, in the presence of a base.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral diphosphine ligand.
Automated Reaction Systems: Use of automated systems to control reaction conditions precisely.
High-Throughput Purification: Employing high-throughput purification methods to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) undergoes various types of reactions, including:
Oxidation: The iridium center can undergo oxidation reactions.
Reduction: It can also participate in reduction reactions, often facilitated by the chiral diphosphine ligand.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as hydrogen gas or hydrides.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Temperature and Pressure: Reactions may require elevated temperatures and pressures depending on the specific transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of iridium(V) complexes.
Reduction: Can result in the formation of iridium(I) complexes.
Substitution: Produces new iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules.
Biology: Investigated for its potential in biological systems, including enzyme mimetics.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in industrial processes that require chiral catalysts, such as the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which [(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) exerts its effects involves the coordination of the chiral diphosphine ligand to the iridium center. This coordination induces chirality in the complex, which is then transferred to the substrate during catalytic reactions. The molecular targets and pathways involved include:
Substrate Binding: The substrate binds to the iridium center.
Chirality Induction: The chiral ligand induces chirality in the substrate.
Product Release: The chiral product is released from the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand used in asymmetric synthesis.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Similar to the compound but with a different chiral configuration.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A related compound with a different backbone structure.
Uniqueness
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) is unique due to its specific combination of ligands and the iridium center. This unique structure provides distinct catalytic properties, particularly in inducing chirality in asymmetric synthesis, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C49H36IrN2O8P2-2 |
|---|---|
Molekulargewicht |
1035.0 g/mol |
IUPAC-Name |
4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene |
InChI |
InChI=1S/C38H28O4P2.C8H3N2O4.C3H5.Ir/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;1-3-2;/h1-24H,25-26H2;2-3H,(H,11,12);3H,1-2H2;/q;2*-1; |
InChI-Schlüssel |
NORGVMHPLCHIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C=C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=[C-]C(=CC(=C1C#N)[N+](=O)[O-])C(=O)O.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


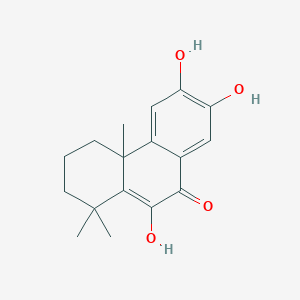
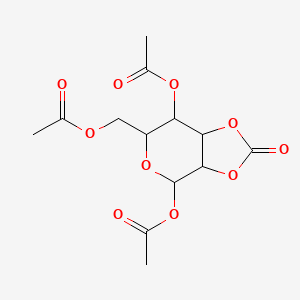
![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)

![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)

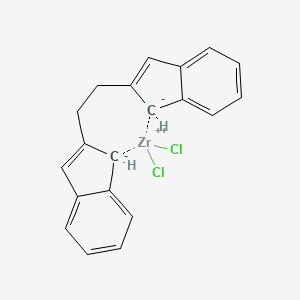
![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
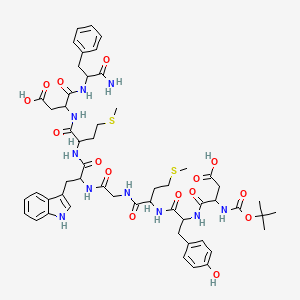
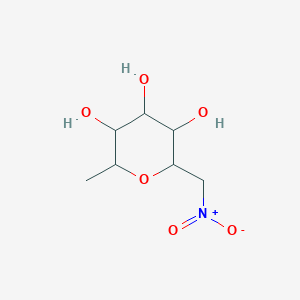
![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
